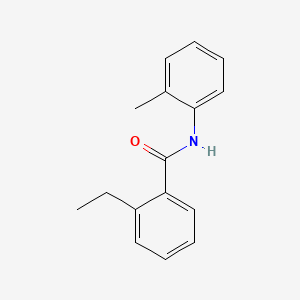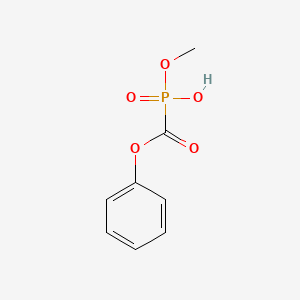
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P. This compound is known for its unique structure, which includes a phosphine oxide group, a phenyl ester, and a hydroxymethoxy group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenol and methanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to maximize the yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under inert atmospheres.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl esters .
Applications De Recherche Scientifique
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mécanisme D'action
The mechanism by which phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes .
Comparaison Avec Des Composés Similaires
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Phosphonic acid derivatives
Comparison: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
83877-29-6 |
|---|---|
Formule moléculaire |
C8H9O5P |
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
methoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C8H9O5P/c1-12-14(10,11)8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11) |
Clé InChI |
FRRVDROTDXCHDG-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)OC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


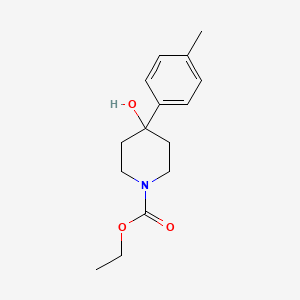
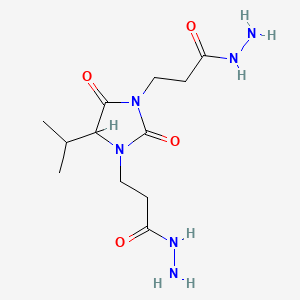

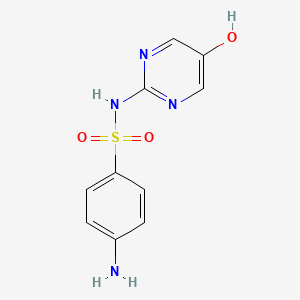
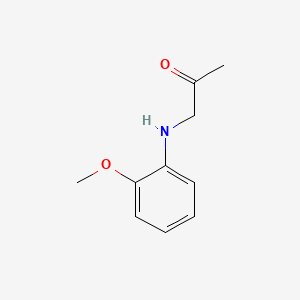
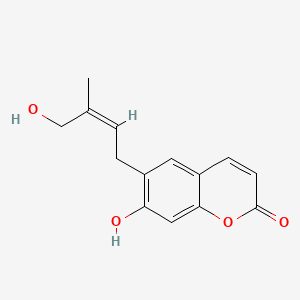
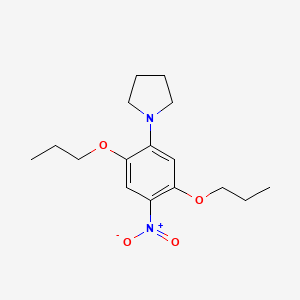
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

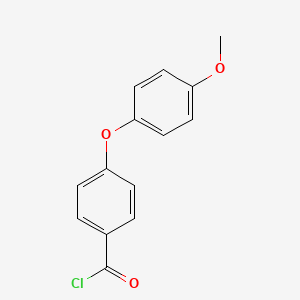


![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
